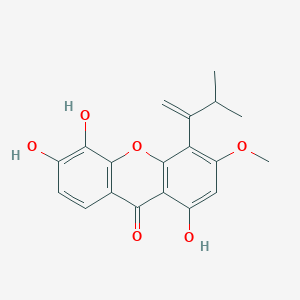

Vieillardixanthone

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H18O6 |

|---|---|

Molecular Weight |

342.3 g/mol |

IUPAC Name |

1,5,6-trihydroxy-3-methoxy-4-(3-methylbut-1-en-2-yl)xanthen-9-one |

InChI |

InChI=1S/C19H18O6/c1-8(2)9(3)14-13(24-4)7-12(21)15-16(22)10-5-6-11(20)17(23)18(10)25-19(14)15/h5-8,20-21,23H,3H2,1-2,4H3 |

InChI Key |

NSYLWTGDDXBREV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=C)C1=C(C=C(C2=C1OC3=C(C2=O)C=CC(=C3O)O)O)OC |

Synonyms |

vieillardixanthone |

Origin of Product |

United States |

Occurrence and Isolation Methodologies of Vieillardixanthone

Natural Sources and Botanical Distribution

Primary Plant Sources (e.g., Garcinia vieillardii)

Vieillardixanthone was first isolated from the stem bark of Garcinia vieillardii, a plant species belonging to the Clusiaceae family, found in New Caledonia. acs.orgnih.gov This plant is a significant source of various xanthones, and phytochemical investigations have led to the identification of vieillardixanthone alongside other known and novel compounds. acs.orgresearchgate.netresearchgate.net The genus Garcinia is well-recognized for being a rich source of secondary metabolites, including a variety of xanthones, flavonoids, and benzophenones. researchgate.net

| Plant Source | Part Used | Location |

| Garcinia vieillardii | Stem Bark | New Caledonia |

Endophytic Fungi as Alternative Producers (e.g., Phomopsis amygdali)

In addition to its botanical origins, vieillardixanthone has been isolated from endophytic fungi. mdpi.com Specifically, the fungus Phomopsis amygdali, an endophyte isolated from the rhizome of Paris axialis, has been shown to produce vieillardixanthone through fermentation. mdpi.comsci-hub.se Endophytic fungi, which live within plant tissues without causing apparent disease, are considered a promising source of bioactive natural products. mdpi.comsci-hub.seresearchgate.net The production of vieillardixanthone by Phomopsis amygdali demonstrates that microorganisms can be an alternative source for this compound. mdpi.comsci-hub.seuni-duesseldorf.de

| Fungal Source | Host Plant | Location of Host |

| Phomopsis amygdali | Paris axialis | Yunnan, China |

Advanced Extraction Techniques from Natural Matrices

The initial step in isolating vieillardixanthone from its natural sources involves extraction from the raw plant or fungal material. A common method is successive solvent extraction using a Soxhlet apparatus. For instance, the powdered stem bark of Garcinia vieillardii was sequentially extracted with solvents of increasing polarity, such as cyclohexane, dichloromethane (B109758) (CH2Cl2), and ethyl acetate (B1210297) (EtOAc). acs.org The dichloromethane-soluble extract, in particular, was found to be a rich source of vieillardixanthone. acs.org Another widely used technique is maceration, where the plant material is soaked in a solvent for an extended period. nih.gov This method is suitable for extracting thermolabile compounds and can be performed with various solvents like n-hexane, ethyl acetate, and methanol. nih.gov

| Extraction Technique | Source Material | Solvents Used |

| Soxhlet Extraction | Garcinia vieillardii stem bark | Cyclohexane, Dichloromethane, Ethyl Acetate |

| Maceration | General plant material | n-hexane, Ethyl Acetate, Methanol |

Chromatographic and Advanced Purification Strategies

Following extraction, the crude extracts containing a mixture of compounds undergo further purification using various chromatographic techniques.

Column Chromatography Applications

Column chromatography is a fundamental technique for the separation and purification of compounds from a mixture. column-chromatography.com In the isolation of vieillardixanthone, the crude extract is often subjected to column chromatography over silica (B1680970) gel. acs.orgcolumn-chromatography.com The separation is based on the differential adsorption of the compounds to the stationary phase (silica gel) and their solubility in the mobile phase (a solvent or a mixture of solvents). column-chromatography.com By gradually increasing the polarity of the mobile phase, different fractions containing compounds of varying polarities are collected. acs.org Flash chromatography, a modification of column chromatography that uses pressure to speed up the solvent flow, is also a widely used and efficient method for rapid purification. hawachhplccolumn.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) Techniques

For the final purification of vieillardixanthone to a high degree of purity, High-Performance Liquid Chromatography (HPLC) is employed. caldic.com This technique offers higher resolution and sensitivity compared to standard column chromatography. Both normal-phase and reverse-phase HPLC can be utilized. In the case of xanthone (B1684191) isolation from Garcinia species, a normal-phase HPLC column has been used to separate individual xanthones from the fractions obtained through column chromatography. caldic.com The selection of the appropriate column and mobile phase is critical for achieving successful separation. caldic.com

Other Selective Separation Methods

Beyond initial extraction and basic chromatographic fractionation, the purification of Vieillardixanthone from complex natural extracts necessitates the use of more advanced and selective separation methodologies. The structural similarity among xanthones isolated from a single source, such as Garcinia vieillardii, presents a significant purification challenge, requiring techniques with high resolving power. nih.gov Methods like High-Performance Liquid Chromatography (HPLC), High-Speed Counter-Current Chromatography (HSCCC), and recrystallization are pivotal in obtaining pure Vieillardixanthone.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a crucial technique for the final purification and analysis of xanthones due to its high resolution and efficiency. nih.gov For the separation of xanthones from Garcinia species, both normal-phase and reversed-phase HPLC are employed.

In one instance, HPLC with a normal-phase column was utilized to isolate a series of xanthones from a plant extract, which included Vieillardixanthone. caldic.com Normal-phase HPLC separates compounds based on their polarity, using a polar stationary phase (like silica) and a non-polar mobile phase. This method is effective for separating isomers and compounds with minor structural differences, which is common among natural xanthones.

Reversed-phase HPLC (RP-HPLC) is also widely used for the analysis and purification of xanthones. A rapid RP-HPLC method coupled with mass spectrometry has been developed for the identification and quantification of other bioactive compounds in Garcinia extracts, demonstrating the applicability of this technique for complex mixtures containing xanthones. researchgate.net In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, separating compounds based on their hydrophobicity.

Table 1: HPLC Separation of Xanthones This table is a representative example based on typical HPLC applications for xanthone separation.

| Parameter | Setting |

|---|---|

| Column | Reversed-phase C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 320 nm |

| Temperature | Ambient |

High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography is a support-free liquid-liquid partition chromatography technique that has proven highly effective for the preparative separation of natural products, including xanthones. globalresearchonline.net This method avoids the irreversible adsorption of samples onto a solid support, which can be a problem in traditional column chromatography, and allows for high sample recovery. globalresearchonline.net

HSCCC operates by partitioning solutes between two immiscible liquid phases, with one phase held stationary by a centrifugal field while the other (mobile) phase is pumped through it. pan.olsztyn.plaocs.org The selection of a suitable two-phase solvent system is critical for successful separation. This technique is particularly advantageous for separating compounds with similar polarities, such as the various xanthones found alongside Vieillardixanthone in Garcinia extracts. dokumen.pub While a specific application detailing the HSCCC separation of Vieillardixanthone has not been extensively documented, its successful application for separating numerous other xanthones from medicinal plants highlights its potential. globalresearchonline.netpan.olsztyn.plnih.gov For instance, HSCCC has been used for the preparative separation of xanthones from Halenia elliptica and Gentianella amarella, yielding high-purity compounds.

Recrystallization

Recrystallization is a fundamental purification technique used to obtain highly pure crystalline compounds from a solution. youtube.com This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A nearly saturated hot solution is prepared and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, which are present in smaller amounts, remain dissolved in the solvent (mother liquor).

In the context of isolating compounds from Garcinia species, recrystallization is often the final step to obtain a pure compound after chromatographic fractionation. nih.govresearchgate.net For example, various polyprenylated benzophenones and other xanthones isolated from Garcinia celebica and Garcinia hombroniana were purified by recrystallization from solvents like n-hexane or petroleum benzene. nih.govresearchgate.net Although a specific protocol for the recrystallization of Vieillardixanthone is not detailed in the available literature, this standard purification method is highly applicable for obtaining the compound in a highly purified, crystalline form following its separation by methods like MPLC or HPLC.

Structural Elucidation and Comprehensive Analytical Characterization

Spectroscopic Techniques for Structure Determination

A combination of spectroscopic analyses was instrumental in piecing together the molecular architecture of Vieillardixanthone. acs.org These methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, each offered unique insights into the compound's structure. acs.orgnih.gov

NMR spectroscopy was a cornerstone in the structural elucidation of Vieillardixanthone, providing detailed information about the carbon-hydrogen framework. acs.org One-dimensional (1D) NMR experiments (¹H and ¹³C) established the count and chemical environment of protons and carbons, while two-dimensional (2D) NMR experiments revealed the connectivity between them.

¹H and ¹³C NMR: The ¹H NMR spectrum of Vieillardixanthone showed characteristic signals for a 1,3,5,6-tetraoxygenated xanthone (B1684191) structure. acs.org Key signals included a chelated hydroxyl proton, aromatic protons, a methoxyl group, and signals corresponding to a unique 1-isopropylethenyl unit. acs.org The ¹³C NMR spectrum confirmed the presence of all carbon atoms, including the carbonyl carbon of the xanthone core and carbons of the isopropylethenyl substituent. acs.org

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com In the analysis of Vieillardixanthone, COSY correlations were used to confirm the proton-proton connectivities within the isopropyl group of the C-4 substituent. acs.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to. sdsu.educolumbia.edu This technique was vital for assigning the ¹³C signals based on the already assigned ¹H signals, confirming which protons were bonded to which carbon atoms in the molecule. acs.orgrutgers.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons, which is crucial for connecting different parts of a molecule. sdsu.educolumbia.edu For Vieillardixanthone, HMBC was particularly revealing. It showed a long-range correlation from the chelated hydroxyl proton (δH 13.38) to the C-2 carbon (δC 94.8), confirming the OH group's position. acs.org Furthermore, HMBC correlations were essential in defining the structure of the unusual 1-isopropylethenyl unit at C-4. acs.org Specifically, correlations were observed between the methylene (B1212753) and methyl protons and the methine carbon of the isopropyl unit, and the methyl protons also showed a long-range coupling to a quaternary sp² carbon, solidifying the substituent's structure and its attachment point. acs.org

The comprehensive NMR data for Vieillardixanthone are summarized in the table below. acs.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Vieillardixanthone (in CDCl₃)

| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) | HMBC (H → C) |

|---|---|---|---|

| 1 | 161.8 | - | - |

| 1-OH | - | 13.38, s | C-1, C-2, C-9a |

| 2 | 94.8 | 6.27, s | C-1, C-3, C-4, C-9a |

| 3 | 165.6 | - | - |

| 3-OCH₃ | 55.8 | 3.86, s | C-3 |

| 4 | 111.4 | - | - |

| 4a | 156.4 | - | - |

| 5 | 97.4 | 6.37, s | C-4a, C-6, C-7, C-10a |

| 6 | 164.7 | - | - |

| 6-OCH₃ | 56.1 | 3.93, s | C-6 |

| 7 | 140.7 | - | - |

| 8 | 108.5 | 7.37, s | C-6, C-7, C-9, C-10a |

| 9 | 182.2 | - | - |

| 9a | 103.8 | - | - |

| 10a | 151.7 | - | - |

| 1' | 147.1 | - | - |

| 2' | 114.9 | 4.93, s; 5.36, s | C-4, C-1', C-3' |

| 3' | 33.7 | 2.63, sep (7.0) | C-1', C-2', C-4', C-5' |

| 4' | 21.6 | 1.09, d (7.0) | C-3', C-5' |

| 5' | 21.6 | 1.09, d (7.0) | C-3', C-4' |

Data sourced from Hay et al., 2004. acs.org

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. khanacademy.orgyoutube.com It is used to determine the molecular weight and elemental composition of a compound. khanacademy.org For Vieillardixanthone, high-resolution mass spectrometry (HRMS) was employed to determine its exact molecular formula. The analysis yielded a molecular formula of C₂₂H₂₂O₆, which was consistent with the data obtained from the ¹H and ¹³C NMR spectra. acs.org

IR and UV-Vis spectroscopy provide information about the functional groups and electronic system of a molecule, respectively. mrclab.comdrawellanalytical.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule and is used to identify the presence of specific functional groups. mrclab.com The IR spectrum for Vieillardixanthone showed absorption bands indicative of a hydroxyl group (3410 cm⁻¹), a chelated carbonyl group (1645 cm⁻¹), and aromatic rings (1605 and 1460 cm⁻¹), further supporting the proposed xanthone structure. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. msu.edupsu.edu It is particularly useful for analyzing compounds with chromophores, such as conjugated systems. msu.edu The UV spectrum of Vieillardixanthone, recorded in methanol, displayed absorption maxima (λmax) at 255, 275, and 315 nm. These absorption patterns are characteristic of a 1,3,5,6-tetraoxygenated xanthone core, providing corroborating evidence for the structure elucidated by NMR and MS. acs.org

Mass Spectrometry (MS) Analysis

Chemical Derivatization for Structural Confirmation

Chemical derivatization involves chemically modifying a compound to produce a new one whose structure can help confirm or deduce the structure of the original molecule. wikipedia.org In the case of Vieillardixanthone, its structure was further confirmed through chemical derivatization. acs.orgnih.govresearchgate.net This process is a classic method in natural product chemistry to verify the presence and location of certain functional groups, such as hydroxyls, by seeing how they react with specific reagents.

Advanced Analytical Methodologies for Purity and Identity Assessment

The assessment of purity and confirmation of identity are critical steps in the characterization of a chemical compound. pacificbiolabs.comscinai.com While the primary research on Vieillardixanthone does not detail these specific validation studies, the methods used for its isolation are standard for ensuring purity. acs.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification of compounds and the assessment of their purity. pacificbiolabs.comunm.edu In the initial investigation of Garcinia vieillardii, a dichloromethane-soluble extract of the stem bark was fractionated to isolate Vieillardixanthone. acs.org This process typically involves multiple chromatographic steps, including HPLC, which separates compounds based on their polarity, molecular weight, or other properties. youtube.com By isolating a compound as a single, sharp peak in an HPLC chromatogram, a high degree of purity is demonstrated. pacificbiolabs.com The identity of the compound is then confirmed by comparing its retention time and spectroscopic data (like UV, MS, and NMR) against a reference standard, if available, or by the comprehensive structural elucidation described in the preceding sections. pacificbiolabs.comyoutube.com

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| Vieillardixanthone |

| 6-O-methyl-2-deprenylrheediaxanthone B |

| Resveratrol |

| Pinoresinol |

| Coumaryl-CoA |

| Isopentenyl diphosphate (B83284) (IPP) |

Biosynthetic Pathways and Precursor Studies

Proposed Biosynthetic Routes to Vieillardixanthone within Plants

Vieillardixanthone has been successfully isolated from the stem bark of the plant Garcinia vieillardii acs.org. While the precise biosynthetic pathway to Vieillardixanthone within this plant has not been fully elucidated, it is hypothesized to follow the general route established for xanthone (B1684191) biosynthesis in plants. This process is a hybrid, utilizing precursors from both the shikimate and acetate (B1210297) pathways. mdpi.comnih.gov

The proposed sequence in plants generally begins with the shikimate pathway, which produces aromatic amino acids like L-phenylalanine. nih.gov In a phenylalanine-dependent pathway, this amino acid is converted through several enzymatic steps to benzoyl-CoA. mdpi.comfrontiersin.org Concurrently, the acetate pathway generates malonyl-CoA. The core of the xanthone structure is then initiated by the enzyme benzophenone (B1666685) synthase (BPS), which catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to form a 2,4,6-trihydroxybenzophenone (B1214741) scaffold. nih.gov

This benzophenone intermediate undergoes further modifications, most critically a regioselective oxidative cyclization, to form the characteristic tricyclic xanthone core. researchgate.net This crucial ring-closure is catalyzed by specific cytochrome P450 monooxygenases. researchgate.net The formation of the specific structure of Vieillardixanthone would then require a series of subsequent tailoring reactions, such as prenylation, hydroxylation, and cyclization, catalyzed by other specific enzymes, to achieve its final complex structure.

Enzymatic Mechanisms Implicated in Xanthone Biosynthesis

The biosynthesis of the xanthone core is a multi-step enzymatic process. Several key enzymes have been identified and characterized from various plant species, providing a model for understanding the formation of compounds like Vieillardixanthone.

The initial formation of the benzophenone scaffold is a critical step. In species like Hypericum androsaemum, the enzyme benzophenone synthase (BPS), a type III polyketide synthase, performs a stepwise condensation of benzoyl-CoA and malonyl-CoA to produce 2,4,6-trihydroxybenzophenone. nih.gov This intermediate is then hydroxylated by a specific cytochrome P450 monooxygenase, benzophenone 3'-hydroxylase (B3'H), to yield 2,3',4,6-tetrahydroxybenzophenone, which is the central precursor for many xanthones. mdpi.comnih.gov

The defining step in xanthone formation is the intramolecular oxidative coupling of this benzophenone precursor. This reaction is catalyzed by distinct cytochrome P450 enzymes (CYPs) that control the regioselective cyclization, leading to different xanthone core structures, such as 1,3,5- or 1,3,7-trihydroxyxanthones. researchgate.netresearchgate.net The diversification of the xanthone structure is heavily dependent on the specific activities of these CYPs. For instance, studies on Garcinia xanthochymus have characterized CYP enzymes that can either hydroxylate the benzophenone precursor or catalyze its cyclization into a xanthone. acs.orgcas.cn Further modifications, such as glycosylation, are carried out by enzymes like glycosyltransferases. nih.govfrontiersin.org

| Enzyme | Abbreviation | Function in Xanthone Biosynthesis | Reference |

|---|---|---|---|

| Benzophenone Synthase | BPS | Catalyzes the condensation of benzoyl-CoA and malonyl-CoA to form the benzophenone scaffold. | mdpi.comnih.gov |

| Benzophenone 3'-hydroxylase | B3'H | A cytochrome P450 enzyme that hydroxylates the benzophenone intermediate. | mdpi.com |

| Cytochrome P450 Monooxygenases | CYPs | Catalyze the key regioselective oxidative cyclization of the benzophenone precursor to form the xanthone core. | researchgate.netacs.orgontosight.ai |

| C-glycosyltransferase | CGT | Catalyzes the C-glycosylation of xanthone precursors, as seen in mangiferin (B1668620) biosynthesis. | frontiersin.org |

Microbial Biotransformation and Precursor Conversion

In addition to its isolation from plants, Vieillardixanthone has been identified as a fermentation product of Phomopsis amygdali, an endophytic fungus isolated from the rhizome of Paris axialis. sci-hub.seresearchgate.netnih.gov This finding highlights an alternative biosynthetic origin for the compound, as fungal pathways for xanthone production differ significantly from those in plants.

In fungi, the xanthone core is typically derived entirely from the polyketide pathway. mdpi.comresearchgate.net The backbone is assembled by non-reducing polyketide synthases (nr-PKS) from acetyl-CoA and malonyl-CoA precursors. rsc.org The resulting polyketide chain undergoes a series of cyclizations and modifications to form the final xanthone structure. The production of Vieillardixanthone by Phomopsis amygdali suggests that this fungus possesses the complete enzymatic machinery for its de novo synthesis.

Microbial biotransformation is also a powerful tool for creating structural diversity in xanthones. sci-hub.se This process uses microorganisms or their enzymes to modify a precursor compound, leading to new derivatives. Common reactions include stereoselective hydroxylation, oxidation, and epoxidation, often catalyzed by microbial cytochrome P450 enzymes and Baeyer-Villiger oxidases. nih.govacs.org This approach can mimic mammalian metabolism and produce novel compounds that are difficult to synthesize chemically. sci-hub.se

| Compound | Producing Microorganism | Organism Type | Significance | Reference |

|---|---|---|---|---|

| Vieillardixanthone | Phomopsis amygdali | Endophytic Fungus | Demonstrates a microbial biosynthetic route to the compound, likely via a polyketide pathway. | sci-hub.seresearchgate.netnih.gov |

Genetic and Molecular Biology Approaches to Biosynthesis Elucidation

Understanding the intricate biosynthetic pathways of complex natural products like Vieillardixanthone increasingly relies on genetic and molecular biology techniques. nih.gov These approaches allow researchers to identify the specific genes and enzymes responsible for each step of the synthesis.

A key strategy is the identification of biosynthetic gene clusters (BGCs). In fungi, the genes encoding the enzymes for a specific metabolic pathway are often located together on the chromosome in a BGC. rsc.org By sequencing the genome of a producing organism, such as Phomopsis amygdali, researchers can use bioinformatics tools to locate putative xanthone BGCs.

Once a BGC is identified, the function of individual genes can be determined through techniques like gene disruption or knockout experiments. For example, in a study on the biosynthesis of dimeric xanthones in the fungus Cryptosporiopsis sp. 8999, researchers disrupted a gene encoding a cytochrome P450 enzyme. rsc.org This led to the accumulation of monomeric xanthone precursors, definitively proving that the P450 enzyme was responsible for the final dimerization step. rsc.org

Furthermore, heterologous expression is a powerful tool for enzyme characterization. researchgate.netmdpi.com This involves transferring a gene from the producing organism into a more easily manipulated host, such as Aspergillus oryzae or yeast, to study the function of the encoded enzyme in isolation. researchgate.net These synthetic biology approaches are crucial for both elucidating natural pathways and for engineering the production of novel or high-value compounds. nih.gov

Synthetic Chemistry and Analogue Development

Total Synthesis Approaches to the Xanthone (B1684191) Core Structure

The dibenzo-γ-pyrone (9H-xanthen-9-one) core is the defining feature of all xanthones. frontiersin.orgnih.gov The development of robust methods to construct this tricycle has been a long-standing objective in organic chemistry. organic-chemistry.org Early methods often required harsh conditions, but numerous classical and modern strategies have since been developed to provide access to this privileged scaffold. up.pt

Key synthetic routes to the xanthone core include:

Grover, Shah, and Shah (GSS) Reaction : This popular method involves the condensation of a salicylic (B10762653) acid derivative with a suitable phenol (B47542), typically heated with zinc chloride in phosphoryl chloride. The reaction proceeds through a benzophenone (B1666685) intermediate, which then cyclizes to form the xanthone skeleton. up.pt

Cyclodehydration of 2,2'-Dihydroxybenzophenones : This is a common strategy where the key benzophenone intermediate is first synthesized, often via a Friedel-Crafts acylation. The subsequent cyclization of the 2,2'-dioxygenated benzophenone can be achieved through nucleophilic substitution or an addition-elimination mechanism to yield the xanthone. up.pt

Ullmann Condensation : This approach involves the synthesis of a diaryl ether intermediate through the reaction of a sodium phenolate (B1203915) with a halogenated benzoic acid. The resulting 2-aryloxybenzoic acid then undergoes an intramolecular electrophilic cycloacylation to form the xanthone ring. up.ptrsc.org

Copper-Catalyzed One-Pot Syntheses : More recent innovations include one-pot procedures that offer high efficiency. One such method uses a copper-based catalyst to facilitate the reaction between 2-nitrobenzyl alcohol and a phenol to directly form the xanthone structure. rsc.org Another versatile strategy employs a magnetically recoverable copper nanoparticle catalyst for the intermolecular coupling of 2-substituted benzaldehydes with a range of phenols. acs.org

Carbonylative Suzuki Coupling : A modern one-pot synthesis utilizes a palladium-pincer complex to catalyze the reaction between an ortho-iodophenol, an organoboron reagent, and carbon monoxide, providing the xanthone skeleton in excellent yield. mdpi.com

| Synthetic Method | Key Reactants | General Mechanism | Reference |

|---|---|---|---|

| Grover, Shah, and Shah (GSS) Reaction | Salicylic acid derivative + Phenol | Condensation to benzophenone intermediate, followed by cyclization. | up.pt |

| Cyclodehydration | 2,2'-Dihydroxybenzophenone | Intramolecular nucleophilic substitution or addition-elimination. | up.pt |

| Ullmann Condensation / Cycloacylation | Phenolate + Halogenated benzoic acid | Formation of a diaryl ether, followed by intramolecular acylation. | up.ptrsc.org |

| Copper-Catalyzed One-Pot Synthesis | 2-Nitrobenzyl alcohol + Phenol | Copper-catalyzed tandem oxidation, electrophilic substitution, and cyclization. | rsc.org |

| Carbonylative Suzuki Coupling | ortho-Iodophenol + Organoboron + CO | Palladium-catalyzed three-component coupling reaction. | mdpi.com |

Semi-Synthetic Modifications and Derivatization Strategies

Semi-synthesis begins with a natural product that is then chemically modified to create new compounds. nih.gov This approach leverages the complex scaffolds provided by nature to generate derivatives that may not be accessible through total synthesis or natural isolation. For xanthones, derivatization is a key strategy to explore structure-activity relationships (SAR) and improve pharmacological profiles.

A prominent derivatization strategy for xanthones is prenylation , the addition of a prenyl group (a five-carbon isoprenoid unit). This modification is particularly relevant in the context of Vieillardixanthone, which is isolated from Garcinia vieillardii. Research has shown that the introduction of prenyl groups can significantly enhance biological activity. For instance, 4-prenylated derivatives of 1,3,5-trihydroxyxanthone, isolated from Calophyllum caledonicum and Garcinia vieillardii, demonstrated greater antimalarial activity than their non-prenylated parent compounds. researchgate.net Such modifications can alter the molecule's lipophilicity, membrane interactions, and binding affinity to biological targets.

Other derivatization strategies include:

Alkylation and Acylation : Modifying hydroxyl groups with alkyl or acyl chains to alter solubility and bioavailability.

Glycosylation : Attaching sugar moieties to the xanthone core, which can influence pharmacokinetics and targeting.

Heterocycle Formation : Synthesizing derivatives where the xanthone core is fused or linked to other heterocyclic rings, such as thiazole, to create compounds with novel bioactivities. frontiersin.org

Development of Novel Vieillardixanthone Analogues with Tailored Structural Features

The development of novel analogues is driven by the goal of optimizing the therapeutic potential of a lead compound like Vieillardixanthone. nih.gov By systematically altering the structure, chemists can fine-tune its properties to enhance efficacy, selectivity, and metabolic stability. nih.gov The synthesis of new derivatives is essential for rationalizing the relationship between specific structural features and biological activity. up.pt

The insights gained from semi-synthetic modifications guide the design of new analogues. For example, the observation that prenylation at certain positions enhances bioactivity has spurred the synthesis of novel prenylated xanthones. The introduction of a prenyl group at the C-4 position of 1,3,7-trihydroxyxanthone was found to boost the compound's anti-proliferative and antibacterial activities. researchgate.net

The design and synthesis of analogues often focus on:

Varying Substitution Patterns : Placing functional groups (hydroxyl, methoxy, prenyl, etc.) at different positions on the xanthone's A and B rings to probe their importance for target binding.

Introducing Nitrogen-Containing Moieties : The incorporation of nitrogen atoms, for instance in xanthonoxypropanolamine derivatives or other heterocyclic rings, has been shown to enhance the anticancer activity of some xanthones. mdpi.comresearchgate.net

Creating Dimeric Xanthones : The synthesis of dimeric structures, where two xanthone monomers are linked, represents another avenue for creating chemical diversity and potentially novel mechanisms of action. sci-hub.se

| Structural Modification | Rationale / Tailored Feature | Observed Outcome (Example) | Reference |

|---|---|---|---|

| C-4 Prenylation | Increase lipophilicity and target interaction. | Enhanced antimalarial, anti-proliferative, and antibacterial activities. | researchgate.net |

| Addition of Nitrogen Heterocycles | Introduce new interaction points, alter polarity. | Potential enhancement of anticancer activity. | mdpi.com |

| Synthesis of Xanthonoxypropanolamines | Mimic structures of known pharmacophores. | Development of patented compounds with antihypertensive properties. | researchgate.net |

Chemoenzymatic Synthesis of Xanthone Derivatives

Chemoenzymatic synthesis combines the strengths of traditional chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. wikipedia.org This approach is becoming increasingly valuable for producing complex natural products and their derivatives. The knowledge of the biosynthetic pathways of xanthones in plants and fungi provides a toolbox of enzymes that can be harnessed for synthetic purposes. frontiersin.orgnih.govsci-hub.se

The xanthone biosynthetic pathway involves key enzymes, such as cytochrome P450 oxidases, that perform specific modifications on the xanthone core. nih.govdokumen.pub These enzymes can be used in biotransformation processes, where a synthetic or natural precursor is converted into a desired derivative by microbial cultures or isolated enzymes. sci-hub.se This strategy is particularly useful for reactions that are difficult to achieve with high regioselectivity using conventional chemical methods, such as specific hydroxylations or prenylations.

For example, endophytic fungi are known to produce a diverse array of xanthones and possess the enzymatic machinery to modify them. sci-hub.se These microbial systems can be used as "biocatalysts" to perform structural modifications on xanthone scaffolds, leading to the production of novel molecules that would be challenging to synthesize chemically. sci-hub.se The application of chemoenzymatic strategies holds promise for the sustainable and efficient production of complex xanthone derivatives. frontiersin.orgacs.org

Mechanistic Investigations of Biological Activities in Vitro and Pre Clinical Studies

Antioxidant Activity Mechanisms

The ability of a compound to counteract oxidative stress is a key area of pharmacological research. Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous disease pathologies. researchgate.net The antioxidant potential of Vieillardixanthone has been evaluated through specific chemical assays.

The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay is a common and reliable method for evaluating the free-radical scavenging ability of a compound. nih.govtandfonline.com The assay is based on the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from violet to yellow, measured spectrophotometrically. nih.gov

Vieillardixanthone, isolated from Garcinia vieillardii, has been tested for its antioxidant properties and was found to exhibit strong activity in the DPPH free radical scavenging assay. researchgate.netmdpi.com This activity indicates that Vieillardixanthone is capable of directly interacting with and neutralizing free radicals, a key mechanism of antioxidant action. nih.gov While its potent activity is noted, specific 50% inhibitory concentration (IC50) values were not detailed in the reviewed literature.

Beyond direct radical scavenging, some compounds can exert antioxidant effects by modulating the cell's own defense systems. researchgate.netresearchgate.net These systems include antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), as well as non-enzymatic molecules like glutathione. researchgate.netcaldic.com At present, there is no scientific literature available from the conducted searches that investigates or reports on the ability of Vieillardixanthone to modulate these cellular antioxidant defense pathways.

Free Radical Scavenging Assays (e.g., DPPH)

Cytotoxic and Anticancer Mechanisms in Defined Cell Lines

The evaluation of a compound's cytotoxicity against cancer cell lines is a fundamental step in the discovery of new anticancer agents. Vieillardixanthone has been assessed for its cytotoxic effects against a panel of human cancer cell lines. sci-hub.se

Research has demonstrated that Vieillardixanthone, isolated from the endophytic fungus Phomopsis amygdali, exhibits moderate cytotoxic activity. sci-hub.se The compound was tested against human leukemia (NB4), prostate cancer (PC3), and breast adenocarcinoma (MCF7) cell lines, with reported IC50 values in the range of 5.4 to 8.8 μM. sci-hub.se The compound was also evaluated against human alveolar basal epithelial carcinoma (A549) and neuroblastoma (SHSY5Y) cells. sci-hub.senih.gov This activity suggests that Vieillardixanthone possesses the ability to inhibit the proliferation of these cancer cells, though the precise molecular mechanism, such as the induction of apoptosis or cell cycle arrest, has not been fully elucidated in the reviewed literature. sci-hub.se

Table 1: In Vitro Cytotoxicity of Vieillardixanthone Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) | Reference |

| NB4 | Human Promyelocytic Leukemia | 5.4 - 8.8 | sci-hub.se |

| A549 | Human Lung Carcinoma | Moderate Activity | sci-hub.se |

| SHSY5Y | Human Neuroblastoma | Moderate Activity | sci-hub.se |

| PC3 | Human Prostate Cancer | 5.4 - 8.8 | sci-hub.se |

| MCF7 | Human Breast Adenocarcinoma | 5.4 - 8.8 | sci-hub.se |

Antiproliferative Effects on Human Cancer Cell Lines (e.g., A549, PC3, HT29, MCF7, SHSY5Y, NB4, WiDR, Vero)

Research into the specific antiproliferative effects of Vieillardixanthone is still in its nascent stages, with limited, yet promising, data available. A cytotoxic assay revealed its activity against the human acute promyelocytic leukemia cell line, NB4. researchgate.net However, comprehensive studies detailing its efficacy across a broader spectrum of cancer cell lines, such as A549 (lung carcinoma), PC3 (prostate cancer), HT29 (colorectal adenocarcinoma), MCF7 (breast adenocarcinoma), SHSY5Y (neuroblastoma), WiDR (colon adenocarcinoma), and the non-cancerous Vero cell line (monkey kidney epithelial), are not yet available in the public domain.

To contextualize the potential of Vieillardixanthone, it is informative to consider the well-documented antiproliferative activities of other naturally occurring xanthones. For instance, α-mangostin, a prominent xanthone (B1684191) from mangosteen, has demonstrated significant cytotoxic effects against various cancer cell lines. caldic.com Studies have shown that xanthones can selectively target cancer cells; for example, sterigmatocystin (B1681140) and dihydrosterigmatocysin have shown cytotoxicity against A549 and other cancer cell lines. mdpi.com The antiproliferative activity of xanthone derivatives is a broad area of research, indicating a potential avenue for future investigation into Vieillardixanthone. researchgate.net

Table 1: Illustrative Antiproliferative Activity of Selected Xanthones on Various Cancer Cell Lines (Note: This table presents data for other xanthones to indicate the potential research areas for Vieillardixanthone, for which specific data is largely unavailable.)

| Compound | Cell Line | Cancer Type | Reported IC₅₀ |

|---|---|---|---|

| α-Mangostin | A549 | Lung Carcinoma | Data Varies by Study |

| α-Mangostin | PC3 | Prostate Cancer | Data Varies by Study |

| α-Mangostin | HT29 | Colorectal Adenocarcinoma | Data Varies by Study |

| α-Mangostin | MCF-7 | Breast Adenocarcinoma | Data Varies by Study |

| Sterigmatocystin | A549 | Lung Carcinoma | 1.22 - >30.00 µg/mL mdpi.com |

| Vieillardixanthone | NB4 | Acute Promyelocytic Leukemia | Activity Reported researchgate.net |

Induction of Apoptotic Pathways and Associated Biomarkers

While direct studies on Vieillardixanthone's role in inducing apoptosis are yet to be published, the broader class of xanthones is known to exert its anticancer effects through the initiation of programmed cell death. caldic.com Apoptosis is a critical mechanism for eliminating cancerous cells and is mediated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor-mediated) pathways. mdpi.com

Key biomarkers associated with apoptosis that are often investigated include:

Caspases: These are the primary executioners of apoptosis. The activation of initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3) is a hallmark of apoptosis. mdpi.commdpi.com

Bcl-2 Family Proteins: This family includes both pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). bioradiations.com The ratio between these proteins often determines the cell's fate. For example, some natural compounds induce apoptosis by downregulating Bcl-2. mdpi.com

PARP Cleavage: The cleavage of Poly (ADP-ribose) polymerase (PARP) by caspase-3 is a definitive marker of apoptosis. mdpi.com

Cytochrome c: Its release from the mitochondria into the cytosol is a key step in the intrinsic apoptotic pathway, leading to the formation of the apoptosome and activation of caspase-9. mdpi.com

Death Receptors: The extrinsic pathway is initiated by the binding of ligands (like FasL or TRAIL) to death receptors (like Fas) on the cell surface. mdpi.com

Studies on other xanthones, such as α-mangostin, have confirmed their ability to induce apoptosis in cancer cells by modulating these very biomarkers, for instance, by activating caspases in human leukemia HL60 cells. caldic.com It is plausible that Vieillardixanthone may share similar mechanisms, representing a crucial area for future research.

Cell Cycle Modulation and Growth Inhibition

The uncontrolled proliferation of cancer cells is a direct result of a dysregulated cell cycle. Many therapeutic agents function by inducing cell cycle arrest, thereby preventing cancer cells from dividing. There is currently no specific research available on how Vieillardixanthone modulates the cell cycle.

However, the study of other xanthones provides a valuable framework. For example, α-mangostin has been shown to affect the cell cycle in human breast cancer cells. caldic.com The cell cycle is controlled by a series of checkpoints, primarily at the G1/S and G2/M transitions, which are regulated by complexes of cyclins and cyclin-dependent kinases (CDKs). amegroups.org The retinoblastoma protein (Rb) is a key inhibitor that, when active, prevents progression from the G1 to the S phase. nih.gov The dilution of Rb through cell growth is one mechanism that can trigger cell division. nih.gov

Inhibiting cell growth or progression through the cell cycle is a key strategy in cancer therapy. elifesciences.org Small molecules that inhibit CDKs or other cell cycle components can halt proliferation. nih.gov Given the antiproliferative activity of Vieillardixanthone against NB4 cells, it is highly probable that it exerts its effects, at least in part, by interfering with cell cycle progression. Investigating its impact on key regulatory proteins like cyclins, CDKs, and Rb would be a logical next step in elucidating its mechanism of action.

Antidiabetic Activity Mechanisms

Enzyme Inhibition Studies (e.g., α-glucosidase, α-amylase)

A key therapeutic strategy for managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes in the digestive tract, such as α-glucosidase and α-amylase. isciii.es α-Amylase breaks down large carbohydrates like starch into smaller oligosaccharides, which are then further broken down into glucose by α-glucosidase in the small intestine. scielo.br By inhibiting these enzymes, the rate of glucose absorption is slowed, leading to a more gradual increase in blood glucose levels after a meal. agriculturejournals.cz

While there are no specific studies on the inhibitory effects of Vieillardixanthone on these enzymes, other xanthones have shown significant potential. For example, α-mangostin and γ-mangostin have demonstrated considerable inhibitory action against both α-amylase and α-glucosidase. mdpi.com This suggests that the xanthone scaffold is a promising structure for developing new antidiabetic agents. The search for natural inhibitors of these enzymes is an active area of research, aiming to find alternatives to synthetic drugs like acarbose, which can have gastrointestinal side effects. isciii.esmdpi.com

Table 2: Illustrative Inhibitory Activity of Selected Xanthones Against Diabetic Enzymes (Note: This table presents data for other xanthones to highlight the potential of Vieillardixanthone as a subject for antidiabetic research.)

| Compound | Enzyme | Reported IC₅₀ |

|---|---|---|

| α-Mangostin | α-Amylase | 33.3 µM mdpi.com |

| α-Mangostin | α-Glucosidase | 69.2 µM mdpi.com |

| γ-Mangostin | α-Amylase | Data Varies by Study |

| γ-Mangostin | α-Glucosidase | Data Varies by Study |

Molecular Interactions with Metabolic Enzymes

The biological activity of a compound is fundamentally determined by its molecular interactions with target proteins, such as metabolic enzymes. biomolther.org Understanding these interactions at an atomic level is crucial for drug design and optimization. For antidiabetic agents that inhibit α-amylase and α-glucosidase, this involves studying how the inhibitor binds to the active site of the enzyme, preventing the substrate (carbohydrates) from binding and being hydrolyzed.

Currently, there is a lack of research on the specific molecular interactions between Vieillardixanthone and metabolic enzymes. However, the broader field of metabolomics reveals that metabolic enzymes can have complex regulatory roles, sometimes "moonlighting" as RNA binding proteins or being regulated by various cellular factors. nih.govnih.gov Fungal α-glucosidases, for example, have evolved through gene duplication to have diversified substrate specificities, a process driven by specific mutations that alter binding affinity. plos.org

Molecular docking studies are often used to predict the binding affinity and conformation of a ligand within the active site of a target enzyme. mdpi.com Such in silico studies for Vieillardixanthone, followed by in vitro enzymatic assays, would be invaluable in confirming its potential as an inhibitor of α-glucosidase and α-amylase and elucidating the structural basis for its activity.

Other Reported Pharmacological Activities of Xanthones with Potential Relevance to Vieillardixanthone Research

The xanthone family of compounds exhibits a remarkable diversity of pharmacological properties, providing a rich context for predicting the potential bioactivities of Vieillardixanthone. caldic.commdpi.com Beyond the anticancer and antidiabetic activities discussed, xanthones have been reported to possess numerous other effects that warrant investigation for Vieillardixanthone.

Key reported activities of the xanthone class include:

Antioxidant Activity: Many xanthones are potent antioxidants. Vieillardixanthone itself has been noted for having antioxidant capabilities comparable to α-tocopherol. caldic.com This activity is crucial for combating oxidative stress, which is implicated in numerous chronic diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects: Inflammation is a key process in many diseases. semanticscholar.org Xanthones have been shown to possess significant anti-inflammatory properties, often by inhibiting pro-inflammatory cytokines like TNF-α. caldic.comsemanticscholar.org

Antimicrobial and Antimalarial Activity: Various xanthones have been isolated and tested for their ability to inhibit the growth of bacteria, fungi, and parasites. researchgate.netnih.gov For example, several xanthones isolated from Calophyllum caledonicum and Garcinia vieillardii have demonstrated antimalarial activity against Plasmodium falciparum. nih.gov

Neuroprotective Properties: The antioxidant and anti-inflammatory effects of xanthones may contribute to neuroprotective activity, a promising area for research into diseases like Alzheimer's and Parkinson's.

Anticholinesterase Activity: Inhibition of acetylcholinesterase is a key strategy for treating Alzheimer's disease, and some xanthones have been reported to have this property. mdpi.com

These diverse biological activities underscore the therapeutic potential of the xanthone scaffold. Future research on Vieillardixanthone should explore these areas to build a comprehensive pharmacological profile of this specific compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| Vieillardixanthone |

| α-Mangostin |

| γ-Mangostin |

| Sterigmatocystin |

| Dihydrosterigmatocysin |

| α-Tocopherol |

| Acarbose |

| Retinoblastoma protein (Rb) |

Anti-inflammatory Pathways

While Vieillardixanthone has been identified as possessing anti-inflammatory properties, detailed mechanistic studies on this specific compound are not extensively documented. However, the broader class of compounds to which it belongs, xanthones, has been the subject of numerous investigations, revealing multi-targeted effects on key inflammatory signaling cascades. frontiersin.orgnih.gov

Inflammation is a complex biological response mediated by signaling pathways such as nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and Janus kinase/signal transducer and activator of transcription (JAK/STAT). mdpi.comresearchgate.net These pathways, when activated, lead to the production of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). frontiersin.orgmdpi.com

Studies on various natural and synthetic xanthones demonstrate their ability to modulate these pathways. For instance, α-mangostin, a well-studied xanthone, has been shown to suppress the NF-κB and MAPK signaling pathways. mdpi.com The inhibition of NF-κB activation is a common anti-inflammatory mechanism for many xanthones, as it prevents the nuclear translocation of this transcription factor, thereby reducing the expression of numerous inflammatory genes, including those for COX-2, iNOS, and various cytokines. frontiersin.orgmdpi.commdpi.com

The table below summarizes the observed anti-inflammatory mechanisms for several xanthone derivatives, providing insight into the potential pathways that Vieillardixanthone might influence.

| Compound/Derivative | Pathway/Mediator Affected | Observed Effect |

| α-Mangostin | NF-κB, MAPK | Suppression of pathway activation, leading to reduced production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes (COX-2, iNOS). mdpi.commdpi.com |

| γ-Mangostin | NF-κB | Inhibition of NF-κB transcription activity. mdpi.com |

| 1,3,6,7-tetrahydroxy-8-prenylxanthone | NF-κB, MAPK | Inhibition of LPS-mediated inflammation through the inhibition of MAPK and NF-κB activation. mdpi.com |

| General Xanthones | Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8, TNF-α) | Modulation and reduction of cytokine production. frontiersin.orgnih.gov |

| General Xanthones | Anti-inflammatory Cytokines (IL-10) | Upregulation of anti-inflammatory cytokine production. frontiersin.orgnih.gov |

This table is generated based on data from studies on various xanthone compounds to illustrate the class's general anti-inflammatory mechanisms.

Antimicrobial Modes of Action

Vieillardixanthone has been noted for its antimicrobial activities in in vitro studies. The precise mode of action for this specific compound is an area of ongoing research, but analysis of the broader xanthone class provides significant insights into potential mechanisms. Xanthones have demonstrated a capacity to combat microbial pathogens through multifaceted approaches, making them a subject of interest in the development of new anti-infective agents. biomedgrid.comcumbria.ac.uk

General antimicrobial mechanisms include the disruption of bacterial cell membrane integrity, inhibition of essential enzymes, interference with nucleic acid and protein synthesis, and the inhibition of virulence factors such as biofilm formation. researchgate.net Research on various xanthone derivatives has revealed several of these mechanisms are at play.

For example, the antibacterial effect of some xanthones is attributed to their ability to interact with the lipids in the bacterial cell membrane, leading to a loss of integrity and subsequent cell death. frontiersin.org Other studies have shown that certain xanthones can down-regulate genes responsible for DNA replication, cell division, and the biosynthesis of critical cell wall components like fatty acids. frontiersin.org Furthermore, some xanthone derivatives have been identified as efflux pump inhibitors, which is a crucial mechanism for overcoming multidrug resistance in bacteria. mdpi.com

The following table details the antimicrobial mechanisms identified for various xanthones against different pathogens.

| Compound/Derivative | Target Organism(s) | Proposed Mode of Action |

| α-Mangostin | Staphylococcus aureus (incl. MRSA), Staphylococcus epidermidis | Disruption of bacterial cytoplasmic membrane; downregulation of genes for cell division, DNA replication, and fatty acid biosynthesis. frontiersin.orgbiomedgrid.com |

| General Prenylated Xanthones | Gram-positive bacteria | Enhanced lipophilicity allows for association with bacterial lipid chains and penetration into the cell. frontiersin.orgbiomedgrid.com |

| Various Xanthone Derivatives | S. aureus, E. coli | Inhibition of bacterial efflux pumps, which can help reverse antimicrobial resistance. mdpi.com |

| General Xanthones | Various Bacteria | Inhibition of virulence factors and biofilm formation. researchgate.net |

This table summarizes findings from research on different xanthone compounds to illustrate the range of antimicrobial mechanisms within this chemical class.

Neurobiological Interactions (e.g., Voltage-Gated Sodium Channel Activation by related compounds)

While direct studies on Vieillardixanthone's neurobiological interactions are limited, in silico research has identified that synthetic xanthone derivatives have the potential to interact with voltage-gated ion channels (VICs). frontiersin.orgresearchgate.net This suggests a plausible, though not yet confirmed, avenue for the neurobiological activity of compounds in this class.

Voltage-gated sodium channels (VGSCs) are transmembrane proteins essential for the initiation and propagation of action potentials in electrically excitable cells, such as neurons. frontiersin.orgmdpi.com These channels cycle through resting, open (activated), and inactivated states in response to changes in the membrane potential. frontiersin.org The α-subunit, the main pore-forming part of the channel, consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The S4 segment acts as the voltage sensor. mdpi.com

The modulation of VGSCs is a key mechanism for many neuroactive compounds. frontiersin.org For instance, certain toxins and therapeutic drugs can bind to specific sites on the channel, altering its gating properties—that is, how it opens, closes, and inactivates. frontiersin.orgspringermedizin.de In silico target fishing studies have predicted that certain xanthone derivatives interact with targets belonging to the VIC superfamily, which includes VGSCs. frontiersin.orgresearchgate.net This suggests a potential for xanthones to modulate neuronal excitability. Although the specific effect—whether activation, inhibition, or another form of modulation—is not defined for xanthones, this finding opens a new area for investigation.

The table below presents examples of how different compounds interact with voltage-gated channels, providing a framework for understanding potential neurobiological interactions.

| Compound/Class | Channel Target | Effect |

| Xanthone Derivatives (in silico) | Voltage-Gated Ion Channel (VIC) Superfamily | Predicted as a potential target class. frontiersin.orgresearchgate.net |

| Phenytoin (Antiepileptic) | Voltage-Gated Sodium Channels | Inhibition of channels. springermedizin.de |

| Lacosamide (Antiepileptic) | Voltage-Gated Sodium Channels | Selective enhancement of slow inactivation. |

| Guanidinium Toxins (e.g., Saxitoxin) | Voltage-Gated Na+, Ca2+, and K+ Channels | Blockage of the ion channel pore. mdpi.com |

This table illustrates the types of interactions various compounds have with voltage-gated channels, highlighting the prediction for the xanthone class.

Structure Activity Relationship Sar and Computational Studies

Elucidation of Key Pharmacophores and Structural Motifs for Biological Efficacy

A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a response. For Vieillardixanthone and related xanthones, several key structural motifs have been identified as critical for their biological efficacy.

The fundamental scaffold for this class of compounds is the dibenzo-γ-pyrone nucleus (9H-xanthen-9-one), which provides the basic framework for interaction with biological targets. mdpi.com The biological activity is, however, significantly modulated by the pattern of substitution on this core structure. For many bioactive xanthones, including those isolated from Garcinia species, the following features are considered key pharmacophoric elements:

Prenyl Groups: The presence of isoprenoid side chains, such as prenyl groups, is a defining characteristic of many highly active xanthones. mdpi.com These lipophilic moieties are often crucial for anchoring the molecule to biological membranes or into hydrophobic pockets of target proteins. In a study on xanthones from Garcinia mangostana, the presence of prenyl groups at specific positions was found to be essential for high antibacterial activity. nih.gov A structure-activity relationship study on xanthones targeting breast cancer cells also highlighted that unsaturated prenyl side chains on the xanthone (B1684191) ring are essential for outstanding activity. researchgate.net

Hydroxyl Groups: The number and position of hydroxyl (-OH) groups on the xanthone core profoundly influence activity. These groups can act as both hydrogen bond donors and acceptors, facilitating specific interactions with amino acid residues in target enzymes or receptors. researchgate.net Studies have shown that polyhydroxylation often enhances biological activities such as α-glucosidase inhibition. researchgate.net For instance, the combination of hydroxyl groups at C-3 and C-6, along with a prenyl side chain, was identified as crucial for the antibacterial potency of certain xanthones. nih.gov

Collectively, the interplay between the rigid xanthone plane, the flexible and lipophilic prenyl chains, and the strategically positioned hydroxyl groups constitutes the primary pharmacophore of Vieillardixanthone, driving its biological interactions.

Impact of Specific Substitutions and Structural Modifications on Activity Profiles

The modification of the Vieillardixanthone structure, even with minor chemical changes, can lead to significant shifts in biological activity. While direct derivatization studies on Vieillardixanthone are not extensively documented, SAR studies on analogous xanthones provide a clear picture of the impact of structural modifications.

Prenylation: The position and nature of prenyl groups are critical. For example, in a comparison of xanthones, the presence of a geranyl (a C10 isoprenoid) unit led to superior activity compared to a prenyl (C5) unit, suggesting that the length and structure of the lipophilic side chain can be tuned to optimize efficacy. mdpi.com Furthermore, the cyclization of a prenyl group to form an additional pyran ring, as seen in some related natural products, can alter the molecule's conformation and lead to different activity profiles. mdpi.com

Hydroxylation and Alkylation: Changes to the hydroxyl groups have a pronounced effect. The alkylation or methylation of key hydroxyls, for instance, can diminish or abolish activity by removing critical hydrogen bonding points. In a study of α-mangostin, a related prenylated xanthone, all O-alkylated derivatives showed reduced cytotoxicity compared to the parent compound, demonstrating the importance of free hydroxyl groups. researchgate.net Conversely, the strategic addition of hydroxyl groups can enhance activity. researchgate.net

The Xanthone Core: Modifications to the core dibenzo-γ-pyrone structure are generally detrimental. Studies on caged analogues have suggested that the intact ABC ring system is essential for bioactivity. core.ac.uk

The table below summarizes the general effects of structural modifications on the activity of xanthones, based on research from related compounds.

| Structural Modification | Position(s) | General Impact on Biological Activity | Reference |

| Addition of Prenyl Groups | C-2, C-4, C-8 | Generally increases activity (e.g., antibacterial, anticancer) | mdpi.com, researchgate.net |

| Removal/Alkylation of Hydroxyl Groups | C-1, C-3, C-6 | Generally decreases activity | researchgate.net, nih.gov |

| Addition of Hydroxyl Groups | Ring A | Can increase inhibitory activity | researchgate.net |

| Modification of the Xanthone Nucleus | Core Structure | Often leads to loss of activity | core.ac.uk |

Computational Chemistry and In Silico SAR Modeling

Computational methods provide powerful tools to rationalize the observed SAR and to predict the activity of novel compounds, thereby accelerating the drug discovery process.

QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. dovepress.com For xanthone derivatives, QSAR models have been successfully developed to predict their potential as anticancer agents and enzyme inhibitors. researchgate.netresearchgate.net

In a typical QSAR study for anticancer xanthones, various molecular descriptors are calculated for each compound in a dataset. researchgate.net These descriptors quantify physicochemical properties such as:

Electronic Properties: Dielectric Energy

Structural Features: Hydroxyl group count

Lipophilicity: LogP (the logarithm of the partition coefficient)

Topological/Shape Indices: Shape Index

A multiple linear regression (MLR) analysis is then used to generate an equation that links these descriptors to the observed biological activity (e.g., the negative logarithm of the IC₅₀ value). For example, a QSAR model for anticancer activity in xanthones identified five key descriptors that were significantly correlated with activity, achieving a high prediction accuracy. researchgate.net Another QSAR study on xanthone-based α-glucosidase inhibitors found that the number of hydrogen-bond-forming substituents, the number of aromatic rings, and the chemical softness were crucial for modeling inhibitory activity. researchgate.net

The general form of a QSAR equation is: Activity = c₀ + (c₁ * Descriptor₁) + (c₂ * Descriptor₂) + ...

The table below shows examples of descriptors used in a QSAR model for the anticancer activity of xanthone derivatives against HeLa cells and their correlation with activity.

| Descriptor | Type | Correlation with Anticancer Activity | Reference |

| Dielectric Energy | Electronic | Significant | researchgate.net |

| Group Count (Hydroxyl) | Structural | Significant | researchgate.net |

| LogP | Lipophilicity | Significant | researchgate.net |

| Shape Index (Basic, Order 3) | Shape | Significant | researchgate.net |

| Solvent-Accessible Surface Area | Size/Shape | Significant | researchgate.net |

Although a specific QSAR model for Vieillardixanthone has not been reported, its structural parameters could be used in existing xanthone models to predict its potential activity against various targets.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. lasalle.mxnih.gov This method is used to understand the molecular basis of interaction and to estimate the strength of the binding, often expressed as a binding affinity or docking score (e.g., in kcal/mol).

For xanthones, molecular docking studies have been instrumental in elucidating their mechanism of action. researchgate.net For instance, docking studies have been performed to understand how xanthone derivatives inhibit enzymes like α-glucosidase and DNA topoisomerase IIα. researchgate.net The process involves:

Obtaining the 3D crystal structure of the target enzyme from a database like the Protein Data Bank (PDB).

Defining the active site or binding pocket of the enzyme.

Computationally placing the ligand (e.g., Vieillardixanthone) into the active site in various possible conformations.

Scoring the different poses based on the calculated binding energy, which reflects the stability of the ligand-protein complex.

Docking simulations of xanthones into enzyme active sites have revealed that hydrogen bonds with key amino acid residues and hydrophobic interactions involving the prenyl groups are the primary forces driving the binding. researchgate.net While specific docking studies for Vieillardixanthone are not widely published, related xanthones have been modeled. The table below presents hypothetical, yet representative, docking results for a xanthone derivative with a target enzyme, illustrating the type of data generated.

| Compound | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Reference (for methodology) |

| Xanthone Derivative A | α-Glucosidase | -8.5 | ASP215, GLU411, ARG442 | |

| Xanthone Derivative B | DNA Topoisomerase IIα | -9.2 | LYS533, ARG564, GLU586 | researchgate.net |

| Vieillardixanthone | (Predicted Target) | (Not Reported) | (Not Reported) | N/A |

These in silico analyses suggest that the structural features of Vieillardixanthone are well-suited for specific interactions with biological macromolecules, providing a strong rationale for its observed biological activities and guiding future efforts in medicinal chemistry.

Future Perspectives and Advanced Research Directions

Advancements in Sustainable Sourcing and Production Methods

The sourcing of Vieillardixanthone, traditionally isolated from plant sources like the stem bark of Garcinia vieillardii, presents challenges related to ecological sustainability and yield variability. ebi.ac.ukresearchgate.netnih.gov Future research is increasingly focused on biotechnological alternatives that promise a more stable and environmentally friendly supply.

A significant advancement is the utilization of endophytic fungi for production. Vieillardixanthone has been successfully obtained from the fermentation of Phomopsis amygdali, an endophytic fungus isolated from the rhizome of Paris axialis. sci-hub.se This discovery opens the door to microbial fermentation as a scalable and controllable production platform. However, a major hurdle remains the typically low yield of natural products from fungal cultures. sci-hub.se

To address this, future efforts will likely concentrate on the optimization of fermentation processes. The application of computational models based on multivariate analysis, such as response surface methodology, is a promising strategy to enhance fungal growth and the subsequent production of xanthones. sci-hub.se Establishing metabolic pathway databases and employing in silico analysis of microbial interactions are other computational tools that can guide the optimization of microbial xanthone (B1684191) production. sci-hub.se These approaches represent a shift from reliance on wild harvesting to sustainable, bio-based manufacturing.

Table 1: Comparison of Production Methods for Vieillardixanthone

| Production Method | Advantages | Challenges | Future Research Focus |

|---|---|---|---|

| Plant Extraction (Garcinia vieillardii) | Traditional, established method. | Ecological impact, low and variable yields, geographical dependency. | Sustainable harvesting practices, development of high-yield cultivars. |

| Fungal Fermentation (Phomopsis amygdali) | Sustainable, scalable, independent of geography, potential for genetic engineering. sci-hub.se | Low natural yield, optimization of culture conditions required. sci-hub.se | Media optimization, genetic engineering of fungal strains, bioreactor process optimization. |

Innovations in Synthetic Routes for Scalable Production and Analogue Diversification

While biotechnological methods are promising, chemical synthesis remains a powerful tool for producing Vieillardixanthone and, crucially, for creating novel analogues with potentially enhanced properties. nih.gov Traditional synthetic routes to the xanthone scaffold, such as the benzophenone (B1666685) and diaryl ether routes, provide a solid foundation. nih.govup.pt However, these multi-step processes can be inefficient. researchgate.net

Future innovations will focus on more efficient and "green" synthetic strategies. researchgate.net Methodologies like microwave-assisted organic synthesis (MAOS) and the use of heterogeneous catalysis have already been shown to improve yields, reduce reaction times, and increase selectivity in the synthesis of other xanthones. nih.gov These "non-classical" methods are prime candidates for developing a scalable total synthesis of Vieillardixanthone.

Furthermore, these synthetic platforms are essential for analogue diversification. dntb.gov.uacapes.gov.br By modifying the functional groups on the xanthone core, chemists can create a library of Vieillardixanthone-related compounds. This diversity-oriented synthesis approach is critical for structure-activity relationship (SAR) studies, which can identify derivatives with improved potency, selectivity, or pharmacokinetic properties. researchgate.netdntb.gov.ua The ability to synthetically attach different moieties, such as 1,2,3-triazole rings or various alkylamino groups, can dramatically alter the biological activity of the parent compound. nih.govresearchgate.net

Deeper Elucidation of Molecular Mechanisms of Action in Complex Biological Systems

While initial studies have highlighted the antioxidant properties of Vieillardixanthone, the precise molecular mechanisms underlying its effects remain largely unexplored. caldic.com Research on the broader class of xanthones provides a roadmap for future investigations. For instance, various xanthones are known to exert anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways. nih.govfrontiersin.orgresearchgate.net They can also influence the expression of pro-inflammatory cytokines like TNF-α and various interleukins. frontiersin.orgresearchgate.net

Future studies on Vieillardixanthone should aim to dissect its specific interactions within these and other cellular cascades. Investigating its effect on the phosphorylation of proteins like IκBα and NF-κB could confirm its role in inflammatory signaling. frontiersin.org Moreover, mechanisms such as the activation of caspases (e.g., caspase-3 and -9) and the suppression of endoplasmic reticulum stress, which have been reported for other xanthones, warrant investigation for Vieillardixanthone. nih.gov Elucidating these exact biological targets is crucial for understanding its therapeutic potential and for the rational design of more potent analogues. capes.gov.br

Exploration of Novel Biological Targets and Theoretical Therapeutic Applications (Pre-clinical)

The known antioxidant activity of Vieillardixanthone is a starting point for exploring a wider range of therapeutic applications. nih.govsemanticscholar.org The xanthone scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives showing a remarkable diversity of pharmacological effects, including anticancer, antibacterial, antiviral, and antimalarial activities. dntb.gov.uamdpi.comnih.gov

Pre-clinical research should systematically screen Vieillardixanthone against a panel of biological targets associated with various diseases. Based on activities reported for structurally related xanthones, potential areas of investigation include:

Oncology: Testing for cytotoxic activity against various cancer cell lines. nih.gov Known targets for other xanthones include topoisomerases and specific kinases, which could be investigated through molecular docking and in vitro assays. dntb.gov.uanih.govfrontiersin.org

Inflammatory Diseases: Building on its antioxidant profile, its potential as an inhibitor of enzymes like cyclooxygenases (COX-1, COX-2) could be explored. mdpi.com

Infectious Diseases: Screening for antibacterial and antiplasmodial activity, as demonstrated by other xanthones isolated from Garcinia species. researchgate.netsemanticscholar.orgmdpi.com

Neuroprotection: Investigating its potential to mitigate neuroinflammation, a mechanism observed in other xanthones. nih.gov

Table 2: Potential Pre-clinical Research Areas for Vieillardixanthone

| Therapeutic Area | Potential Molecular Targets | Rationale based on Xanthone Class |

|---|---|---|

| Oncology | Topoisomerases, Protein Kinases, Caspases | Many xanthone derivatives exhibit potent anticancer activity through these targets. dntb.gov.uanih.gov |

| Inflammation | NF-κB, MAPK, COX enzymes | Xanthones are known modulators of key inflammatory signaling pathways. nih.govfrontiersin.org |

| Infectious Diseases | Bacterial enzymes, Plasmodium falciparum targets | Natural xanthones have shown broad-spectrum antimicrobial and antiplasmodial effects. researchgate.netmdpi.com |

| Neurodegenerative Disease | TLR4, TAK1 | Xanthones have demonstrated neuroprotective effects by modulating neuroinflammatory pathways. nih.gov |

Integration of Omics Technologies in Vieillardixanthone Research

The advent of high-throughput "omics" technologies offers a powerful, systems-biology approach to accelerate natural product research. researchgate.netmdpi.com Integrating genomics, transcriptomics, proteomics, and metabolomics into the study of Vieillardixanthone can provide unprecedented insights. mdpi.comnih.gov

Genomics and Transcriptomics: By sequencing the genome of producing organisms like Phomopsis amygdali, researchers can identify the biosynthetic gene clusters responsible for Vieillardixanthone production. sci-hub.seresearchgate.net This knowledge can then be used for targeted genetic engineering to enhance yield. Transcriptomics can reveal how gene expression in human cells changes in response to Vieillardixanthone treatment, helping to identify its mechanism of action. researchgate.net

Proteomics: This technology can identify the specific proteins that Vieillardixanthone binds to within a cell. nih.gov By analyzing changes in the cellular proteome after treatment, researchers can map the signaling pathways it modulates, providing a deeper understanding of its effects on a molecular level. researchgate.net

Metabolomics: This approach can be used to analyze the metabolic profile of the producing organism to optimize production. mdpi.com In parallel, it can be used to study the metabolic changes in human cells or tissues exposed to Vieillardixanthone, offering clues about its biological impact and potential off-target effects. researchgate.netmdpi.com

The integration of these multi-omics strategies will be instrumental in moving from initial discovery to a comprehensive understanding of Vieillardixanthone's biosynthesis, mechanism of action, and therapeutic potential. nih.govtaylorfrancis.com

Q & A

Q. What chromatographic techniques are most effective for isolating Vieillardixanthone from natural sources, and how can reproducibility be ensured?

Methodological Answer:

- Technique Selection : Combine column chromatography (e.g., silica gel, Sephadex LH-20) with HPLC for purity validation. Solvent systems (e.g., hexane:ethyl acetate gradients) should be optimized based on polarity profiles.

- Reproducibility : Document solvent ratios, flow rates, and temperature conditions in detail. Cross-validate using TLC and NMR to confirm compound identity .

- Data Recording : Use standardized templates for experimental parameters (e.g., retention times, solvent batches) to minimize variability .

Q. How should researchers approach structural elucidation of Vieillardixanthone to resolve ambiguities in existing literature?

Methodological Answer:

- Multi-Technique Validation : Integrate NMR (¹H, ¹³C, 2D-COSY/HMBC), high-resolution mass spectrometry (HRMS), and X-ray crystallography for unambiguous assignment.

- Contradiction Resolution : Compare spectral data with published studies, noting discrepancies in solvent effects or isotopic labeling. Use computational tools (e.g., DFT calculations) to validate stereochemistry .

- Documentation : Provide raw spectral data in supplementary materials with annotated peaks .

Q. What in vitro assays are suitable for preliminary bioactivity screening of Vieillardixanthone, and how can false positives be minimized?

Methodological Answer:

- Assay Design : Use cell-based models (e.g., cancer cell lines, microbial cultures) with positive/negative controls. Prioritize dose-response curves to establish IC₅₀ values.

- False Positive Mitigation : Include counter-screens (e.g., cytotoxicity assays) and validate hits via orthogonal methods (e.g., enzymatic assays). Account for solvent interference (e.g., DMSO concentrations) .

- Statistical Rigor : Apply ANOVA or t-tests with p-value correction for multiple comparisons .

Advanced Research Questions